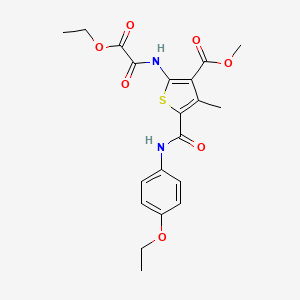
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group, a phenylmethoxy group, and an ethyl ester. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with an appropriate aldehyde to form the dimethylaminomethylidene intermediate. This intermediate is then reacted with a phenylmethoxy-substituted butanoate ester under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted butanoates, hydroxylated derivatives, and other functionalized compounds. These products are often used as intermediates in further synthetic applications.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The dimethylaminomethylidene group is known to participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-(aminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-methoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylbutanoate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10- |
Clé InChI |
GSSBCHMKZXJMBT-UVTDQMKNSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\N(C)C)/C(=O)COCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
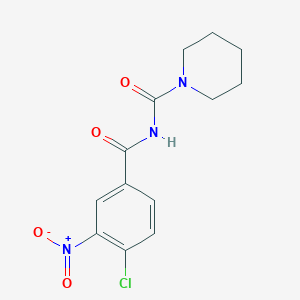

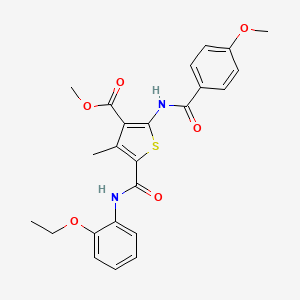
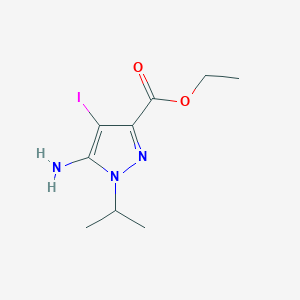
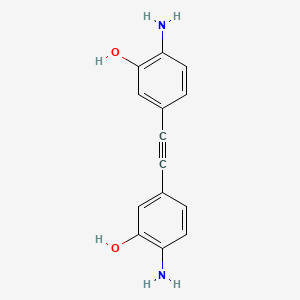

![2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15089355.png)
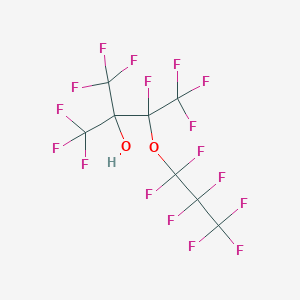
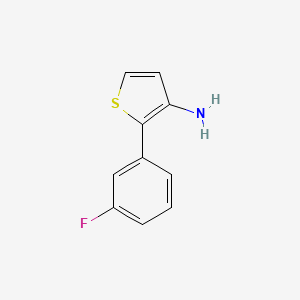
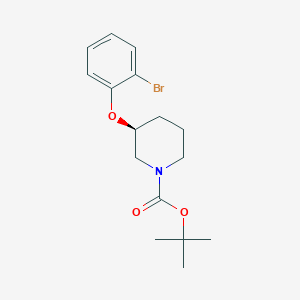
![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)
